molecular formula C28H22BrN3O3 B12632006 methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate

methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate

Cat. No.: B12632006
M. Wt: 528.4 g/mol
InChI Key: BPPPYDYBRRJEGA-XKMIWIHUSA-N
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Description

Methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, bromobenzene derivatives, and cyano compounds. Key steps in the synthesis may include:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.

    Esterification: The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the phenyl groups.

    Reduction: Reduction reactions can occur at the cyano group or the carbonyl groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: The compound’s unique structure may find applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.

    Bromophenyl Compounds: Compounds containing a bromophenyl group, such as bromophenylacetic acid.

    Cyano Compounds: Compounds with a cyano group, such as cyanocobalamin (vitamin B12).

Uniqueness

Methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H22BrN3O3

Molecular Weight

528.4 g/mol

IUPAC Name

methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxylate

InChI

InChI=1S/C28H22BrN3O3/c1-35-27(34)28(17-30)23-16-13-18-7-5-6-10-22(18)32(23)25(24(28)19-11-14-20(29)15-12-19)26(33)31-21-8-3-2-4-9-21/h2-16,23-25H,1H3,(H,31,33)/t23?,24-,25+,28+/m0/s1

InChI Key

BPPPYDYBRRJEGA-XKMIWIHUSA-N

Isomeric SMILES

COC(=O)[C@]1([C@H]([C@@H](N2C1C=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Br)C#N

Canonical SMILES

COC(=O)C1(C2C=CC3=CC=CC=C3N2C(C1C4=CC=C(C=C4)Br)C(=O)NC5=CC=CC=C5)C#N

Origin of Product

United States

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